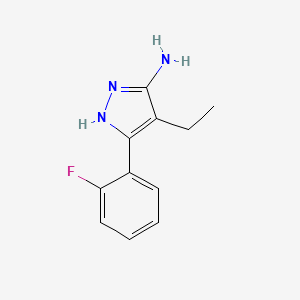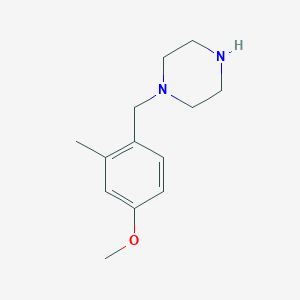
3-Methyl-4-(piperazin-1-ylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methoxy-2-methylphenyl)methyl]piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound features a methoxy group and a methyl group attached to a benzene ring, which is further connected to a piperazine ring through a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine typically involves the reaction of 4-methoxy-2-methylbenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
1-[(4-methoxy-2-methylphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to remove the methoxy group, forming a simpler piperazine derivative.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 1-[(4-hydroxy-2-methylphenyl)methyl]piperazine.
Reduction: Formation of 1-[(2-methylphenyl)methyl]piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the substituent introduced.
科学研究应用
1-[(4-methoxy-2-methylphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
相似化合物的比较
1-[(4-methoxy-2-methylphenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(4-methoxyphenyl)methyl]piperazine: Lacks the methyl group on the benzene ring, which may affect its biological activity and chemical reactivity.
1-[(4-methylphenyl)methyl]piperazine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-[(2-methylphenyl)methyl]piperazine: The position of the methyl group is different, potentially altering its chemical properties and biological effects.
The uniqueness of 1-[(4-methoxy-2-methylphenyl)methyl]piperazine lies in the specific combination of the methoxy and methyl groups, which can confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC 名称 |
1-[(4-methoxy-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-11-9-13(16-2)4-3-12(11)10-15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3 |
InChI 键 |
FUJYKTZYYPTGRO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OC)CN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



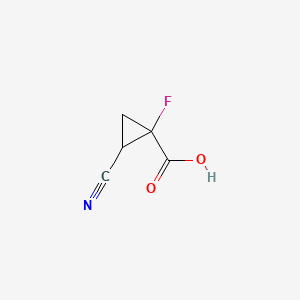
![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)

![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)
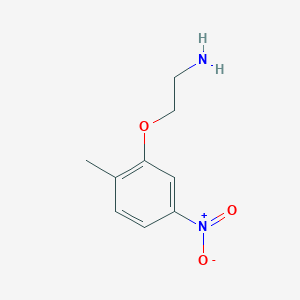
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
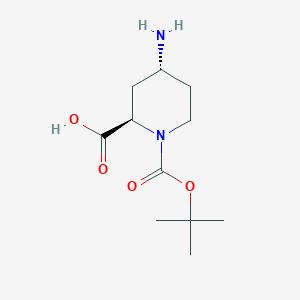
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
![Methyl 6-isopropyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13528633.png)
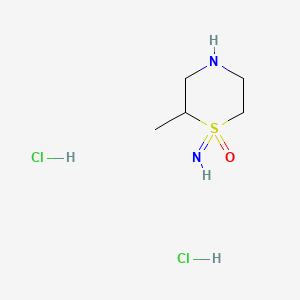
![2-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]anilinehydrochloride,cis](/img/structure/B13528646.png)
